molecular formula C6H5N3 B1316878 2-(Pyrazin-2-yl)acetonitrile CAS No. 5117-44-2

2-(Pyrazin-2-yl)acetonitrile

Cat. No. B1316878
CAS RN: 5117-44-2
M. Wt: 119.12 g/mol
InChI Key: IMDVGMNGUNXHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pyrazin-2-yl)acetonitrile” is a heterocyclic organic compound with the molecular formula C6H5N3 . It has a molecular weight of 119.1256 . The IUPAC name for this compound is 2-pyrazin-2-ylacetonitrile .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string C1=CN=C(C=N1)CC#N . The InChI key for this compound is IMDVGMNGUNXHQJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrazine derivatives are known to undergo various chemical reactions. For instance, they can participate in copper-catalyzed oxidative cross-coupling/cyclization reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Colorimetric and Fluorometric Sensing

2-(Pyrazin-2-yl)acetonitrile derivatives have been explored for their potential in colorimetric and fluorometric sensing. For instance, a study by Hirano et al. (2010) showed that a derivative, 7-benzylimidazo[1,2-a]pyrazin-3(7H)-one, exhibited significant changes in its UV/vis absorption and fluorescence spectroscopic properties upon metal-ion complexation. This suggests its utility as a sensor for metal ions' Lewis acidity in aprotic solutions (Hirano et al., 2010).

Intermediates in Heterocyclic Synthesis

Pyrazine derivatives, including pyrazine-2-carbonitriles, have been widely used as intermediates in synthesizing various heterocyclic compounds. Kučerová-Chlupáčová et al. (2008) highlighted their role in producing potential antifungal and antimycobacterial drugs, emphasizing their significance in medicinal chemistry (Kučerová-Chlupáčová et al., 2008).

Coordination Chemistry and Crystal Structures

The compound and its derivatives play a crucial role in coordination chemistry. Cati and Stoeckli-Evans (2020) researched a pyrazine dicarboxamide ligand that formed a binuclear copper complex, indicating its potential in developing complex molecular structures (Cati & Stoeckli-Evans, 2020).

Antimicrobial and Pharmaceutical Applications

Chylewska et al. (2016) studied a structural analogue of pyrazine-2-carboxamide, examining its antimicrobial activity and potential pharmaceutical applications. This indicates the relevance of such compounds in developing new drugs and treatments (Chylewska et al., 2016).

Surface Chemistry and Adsorption Studies

Lu et al. (2002) investigated the chemisorption of pyrazine derivatives on surfaces, such as the Si(100)-2x1 surface. Their findings provide insights into the interactions of these compounds with various surfaces, which is crucial in materials science and nanotechnology (Lu et al., 2002).

Coordination and Metal-Organic Frameworks

Pyrazine derivatives are also used in the synthesis of metal-organic frameworks and coordination complexes. For example, a study by Mazzanti et al. (2002) on uranium(III) and lanthanum(III) complexes with a tripodal N-donor ligand showed the potential of these compounds in developing complex metal-organic structures, which could have applications in catalysis, gas storage, and separation technologies (Mazzanti et al., 2002).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Mechanism of Action

Target of Action

The primary targets of 2-(Pyrazin-2-yl)acetonitrile are currently not well-defined in the literature. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound. Pyrazine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . .

Biochemical Pathways

Pyrazine derivatives are known to exhibit diverse types of biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazine derivatives , it is plausible that this compound may have multiple effects at the molecular and cellular levels.

Action Environment

One study suggests that the photooxidation process of certain indole derivatives, which leads to the formation of benzoxazinone derivatives, can be influenced by the environment, with different effects observed in protic and aprotic environments . .

Biochemical Analysis

Biochemical Properties

2-(Pyrazin-2-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with nitrogen-containing heterocycles, which are crucial in pharmaceuticals and bioactive molecules . These interactions often involve binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their biochemical functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazine derivatives, including this compound, exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These effects are mediated through interactions with cellular receptors and enzymes, altering the normal cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. The compound is generally stable when stored in a sealed, dry environment at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound can maintain its biological activity over extended periods, although some degradation may occur under certain conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial biological activities, such as antimicrobial and anti-inflammatory effects. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, pyrazine derivatives have been shown to affect the metabolism of nitrogen-containing compounds, which are essential for various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of the compound in therapeutic applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological activity. Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments. The subcellular localization of this compound can influence its activity and function, making it an important factor in its biochemical analysis .

properties

IUPAC Name

2-pyrazin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDVGMNGUNXHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509761
Record name (Pyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5117-44-2
Record name (Pyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrazin-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrazin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(Pyrazin-2-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(Pyrazin-2-yl)acetonitrile
Reactant of Route 4
2-(Pyrazin-2-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(Pyrazin-2-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(Pyrazin-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.